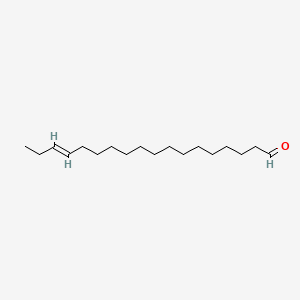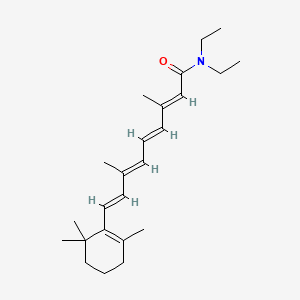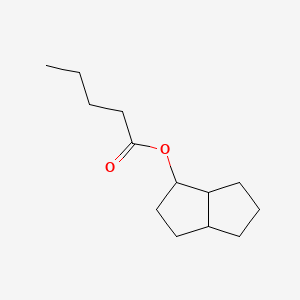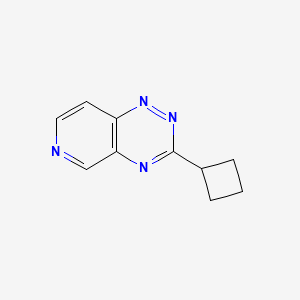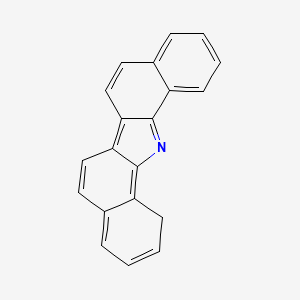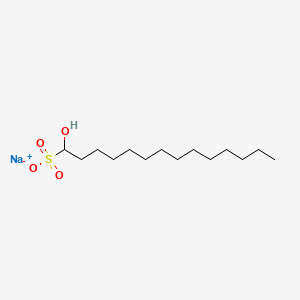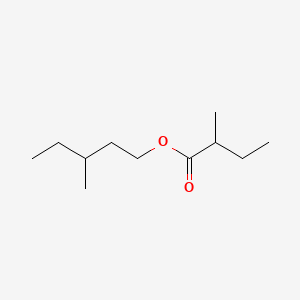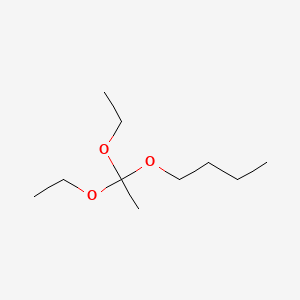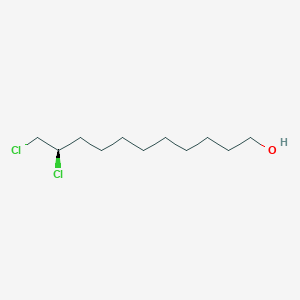![molecular formula C17H28 B15175992 [(2R,5S)-5-ethyl-2-methyloctyl]benzene](/img/structure/B15175992.png)
[(2R,5S)-5-ethyl-2-methyloctyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(2R,5S)-5-ethyl-2-methyloctyl]benzene is an organic compound with the molecular formula C₁₇H₂₈ It is a derivative of benzene, characterized by the presence of a substituted alkyl chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,5S)-5-ethyl-2-methyloctyl]benzene typically involves the alkylation of benzene with a suitable alkyl halide under Friedel-Crafts alkylation conditions. The reaction is catalyzed by a Lewis acid such as aluminum chloride. The specific stereochemistry of the compound is achieved through the use of chiral catalysts or starting materials.
Industrial Production Methods
Industrial production of this compound may involve large-scale Friedel-Crafts alkylation processes, utilizing continuous flow reactors to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
[(2R,5S)-5-ethyl-2-methyloctyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alkane derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst is often used for reduction reactions.
Substitution: Halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of alcohols, ketones, or carboxylic acids.
Reduction: Formation of alkane derivatives.
Substitution: Formation of halogenated benzene derivatives.
Applications De Recherche Scientifique
[(2R,5S)-5-ethyl-2-methyloctyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [(2R,5S)-5-ethyl-2-methyloctyl]benzene involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [(2R,5S)-5-ethyl-2-methyloctyl]benzene
- [(2R,5S)-5-ethyl-2-methylhexyl]benzene
- [(2R,5S)-5-ethyl-2-methylheptyl]benzene
Uniqueness
This compound is unique due to its specific stereochemistry and the length of its alkyl chain
Propriétés
Formule moléculaire |
C17H28 |
|---|---|
Poids moléculaire |
232.4 g/mol |
Nom IUPAC |
[(2R,5S)-5-ethyl-2-methyloctyl]benzene |
InChI |
InChI=1S/C17H28/c1-4-9-16(5-2)13-12-15(3)14-17-10-7-6-8-11-17/h6-8,10-11,15-16H,4-5,9,12-14H2,1-3H3/t15-,16+/m1/s1 |
Clé InChI |
AFCQSOSAIBQVOU-CVEARBPZSA-N |
SMILES isomérique |
CCC[C@H](CC)CC[C@@H](C)CC1=CC=CC=C1 |
SMILES canonique |
CCCC(CC)CCC(C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


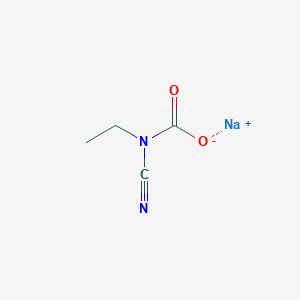

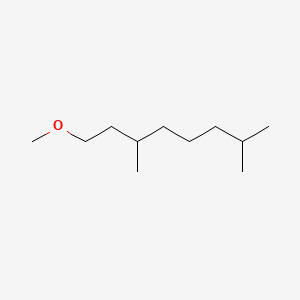
![3-(Piperidin-4-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15175931.png)
